

6-Chloropyridine-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloropyridine-2-carboxamide

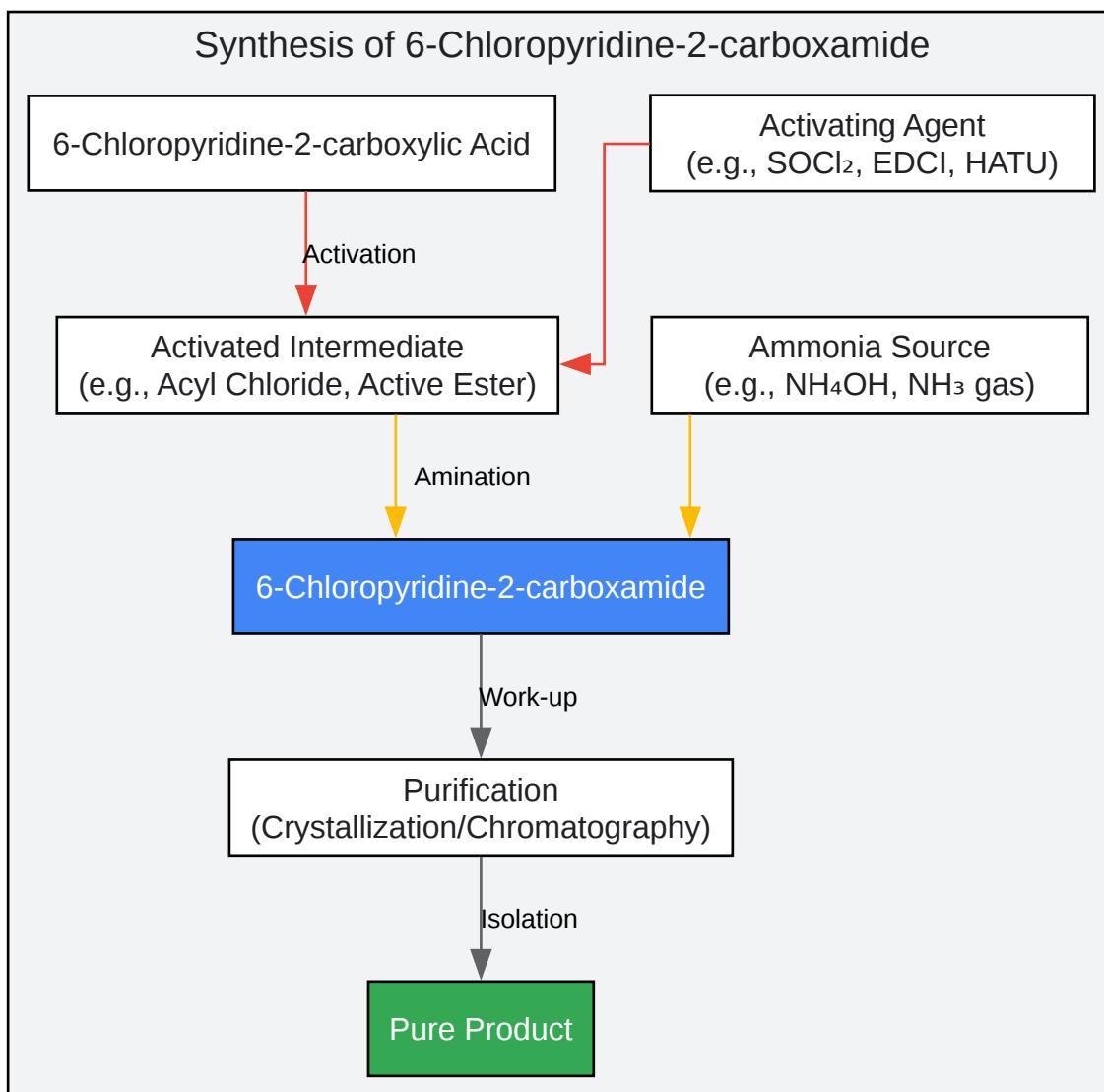
Cat. No.: B1347139

[Get Quote](#)

Technical Guide: 6-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and the logical workflow for the synthesis of **6-Chloropyridine-2-carboxamide**. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for developing novel therapeutic agents.


Core Molecular Data

The fundamental molecular and chemical properties of **6-Chloropyridine-2-carboxamide** are summarized below.

Property	Value	Citation
Molecular Formula	C ₆ H ₅ ClN ₂ O	[1] [2]
Molecular Weight	156.57 g/mol	[1] [2]
IUPAC Name	6-chloropyridine-2-carboxamide	[1]
CAS Number	70593-61-2	[2]
Canonical SMILES	C1=CC(=NC(=C1)C(=O)N)Cl	
Physical Form	Solid	[2]

Synthetic Workflow

The synthesis of carboxamides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. The following diagram illustrates a general and robust workflow for the synthesis of **6-Chloropyridine-2-carboxamide** from its carboxylic acid precursor. This process involves the activation of the carboxylic acid to form a more reactive intermediate, which is then subjected to amination.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **6-Chloropyridine-2-carboxamide**.

Experimental Protocol: Synthesis of 6-Chloropyridine-2-carboxamide

The following is a representative protocol for the synthesis of **6-Chloropyridine-2-carboxamide** from 6-chloropyridine-2-carboxylic acid. This method is based on the common laboratory practice of converting a carboxylic acid to an amide via an acyl chloride intermediate.

Materials:

- 6-Chloropyridine-2-carboxylic acid
- Thionyl chloride (SOCl_2)
- Ammonium hydroxide (NH_4OH)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl), 5% aqueous solution
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)

Procedure:

- Acyl Chloride Formation:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5.0-10.0 eq).
 - Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
 - After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
- Amidation:
 - Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a concentrated solution of ammonium hydroxide (2.0-3.0 eq) to the cooled solution with vigorous stirring.

- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
 - Wash the organic layer sequentially with a 5% HCl solution, a saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - The crude **6-Chloropyridine-2-carboxamide** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Development

Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. For instance, various pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against *Mycobacterium tuberculosis*, the causative agent of tuberculosis.^[3] Some of these compounds act as prodrugs that are activated within the mycobacteria, leading to a bactericidal effect.^[3] The 6-chloro substituent on the pyridine ring can serve as a handle for further chemical modifications to optimize the pharmacological properties of these molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]

- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloropyridine-2-carboxamide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347139#6-chloropyridine-2-carboxamide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com